3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid is a phenolic compound known for its antioxidant properties and potential health benefits. It is a derivative of cinnamic acid and is commonly found in various plants, including coffee, tea, and certain fruits.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of 4-hydroxy-3-methoxybenzoic acid with methacrylic acid in the presence of a strong acid catalyst.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity. This may include using specific solvents, temperature control, and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various derivatives, including quinones.
Reduction: Reduction reactions can lead to the formation of hydroxylated or methoxylated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxylated or methoxylated derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an antioxidant in polymer stabilization and as a reagent in organic synthesis.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Medicine: Explored for its potential to improve cognitive function and metabolic health.
Industry: Utilized in the food and beverage industry for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can damage cells and tissues. The molecular targets and pathways involved include various signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Caffeic Acid: Another phenolic acid with similar antioxidant properties.
Ferulic Acid: A close structural analog with similar biological activities.
Sinapic Acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAZFMXZXWRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695666 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-71-1 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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